

Application Note: LC-MS/MS Analysis of Verrucosidin and its Metabolites

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Compound of Interest

Compound Name: Verrucosidin

Cat. No.: B1238970

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Introduction

Verrucosidin is a mycotoxin produced by several species of the *Penicillium* genus, including *P. polonicum*.^{[1][2][3][4][5][6]} As a potent neurotoxin, it functions by inhibiting mitochondrial oxidative phosphorylation.^{[1][2][3][4][5][6]} This inhibition of cellular energy production makes **Verrucosidin** and its metabolites significant analytes in toxicology, drug discovery, and food safety. This application note provides a detailed protocol for the sensitive and selective quantification of **Verrucosidin** and its metabolites using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Principle of the Method

This method utilizes the separation capabilities of liquid chromatography coupled with the high selectivity and sensitivity of tandem mass spectrometry. After extraction from a biological matrix, the sample is introduced into the LC system. **Verrucosidin** and its metabolites are chromatographically separated on a reversed-phase C18 column. Following separation, the analytes are ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This technique allows for the specific detection and quantification of the target analytes by monitoring their unique precursor-to-product ion transitions, minimizing interference from the sample matrix.

Data Presentation

The following tables summarize quantitative data for **Verrucosidin** production by *Penicillium polonicum* under different culture conditions. This data is adapted from studies investigating the optimal conditions for mycotoxin production and can be used as a reference for expected concentrations in fungal cultures.

Table 1: **Verrucosidin** Production by *Penicillium polonicum* on Malt Extract Agar (MEA) at 0.97 aw after 14 days.

Temperature (°C)	Colony Diameter (mm)	Verrucosidin (μ g/plate)
12	25	15
20	45	150
25	50	180
30	30	20

Table 2: **Verrucosidin** Production by *Penicillium polonicum* on Meat Extract Peptone Agar (MPA) at 0.97 aw after 14 days.

Temperature (°C)	Colony Diameter (mm)	Verrucosidin (μ g/plate)
12	30	25
20	55	200
25	60	250
30	35	30

Experimental Protocols

Sample Preparation: Extraction of Verrucosidin from Fungal Culture

Materials:

- Fungal mycelium
- Methanol (MeOH)
- Chloroform
- Ethyl acetate
- Isopropanol
- Water:Acetonitrile (1:1, v/v)
- Centrifuge tubes (2 mL)
- Ultrasonicator
- Centrifuge
- Solvent evaporator
- HPLC vials

Protocol:

- Weigh approximately 0.5 g of fungal mycelium into a 2 mL centrifuge tube.
- Add 1.5 mL of a MeOH:chloroform (1:2, v/v) solution to the sample.
- Sonicate the mixture for 30 minutes.
- Centrifuge at 4,500 x g for 5 minutes.
- Transfer the supernatant to a new tube.
- Perform a second extraction on the mycelial pellet with ethyl acetate.
- Perform a third extraction with isopropanol.
- Combine all extracts and evaporate to dryness at 45°C.

- Reconstitute the dried extract in 500 μ L of H₂O:Acetonitrile (1:1, v/v).
- Transfer the reconstituted sample into an HPLC vial for LC-MS/MS analysis.[3]

LC-MS/MS Analysis

Instrumentation:

- HPLC system with a binary pump and autosampler
- Triple quadrupole mass spectrometer with an ESI source

LC Parameters:

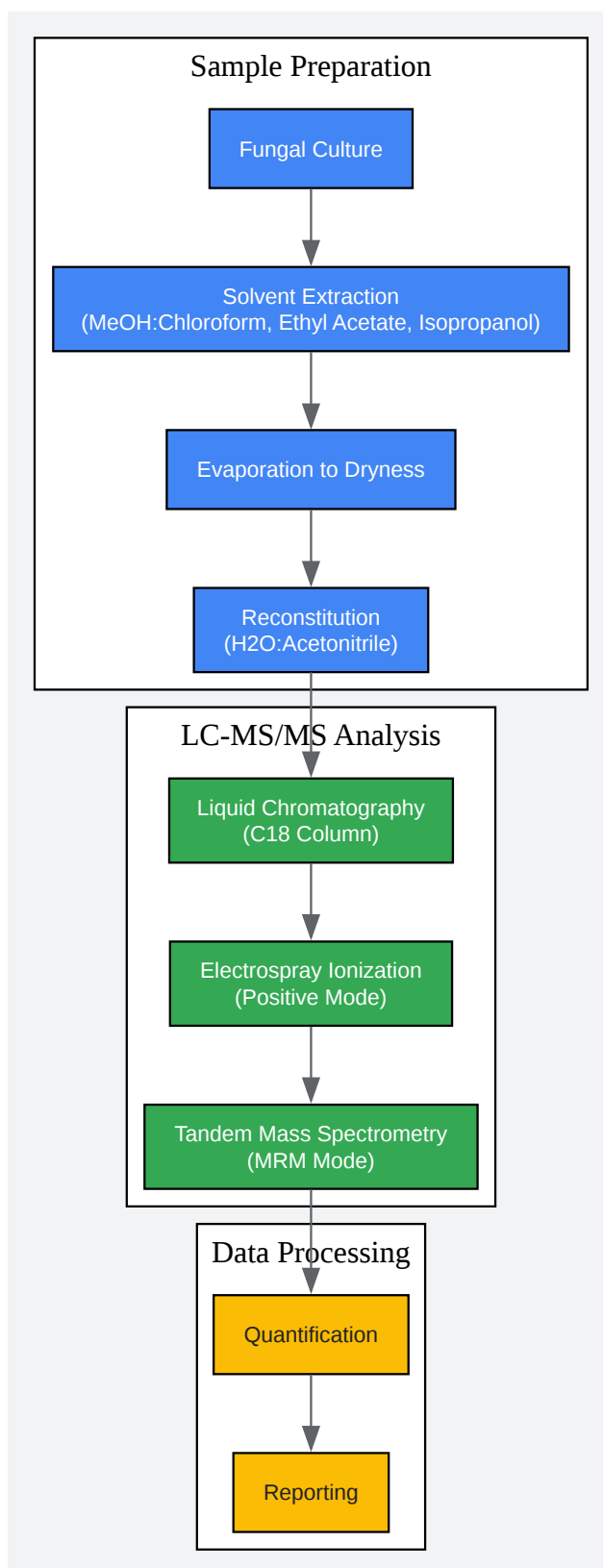
- Column: Pursuit XRs ULTRA 2.8 μ m C18 (100 \times 2 mm) or equivalent[1][2]
- Mobile Phase A: Water with 0.1% Formic Acid[1]
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid[1]
- Gradient:
 - 0-3 min: 5% B
 - 3-40 min: Linear gradient to 100% B
 - 40-45 min: 100% B
- Flow Rate: 300 μ L/min
- Injection Volume: 10 μ L
- Column Temperature: 40°C

MS/MS Parameters:

- Ionization Mode: ESI Positive[1]
- Scan Type: Multiple Reaction Monitoring (MRM)

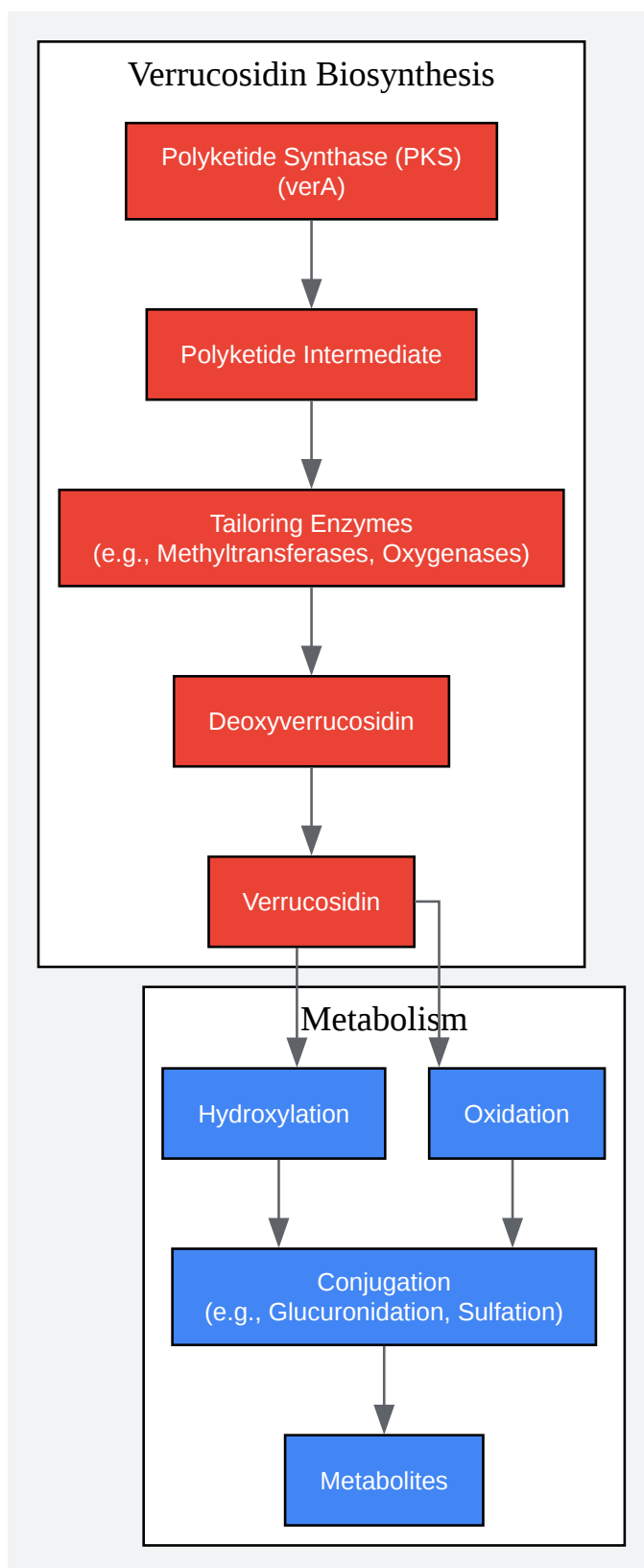
- Precursor Ion (m/z): 417 (for **Verrucosidin**)[[1](#)]
- Product Ion Scan Range (m/z): 100-427[[1](#)]
- Collision Gas: Argon at 2 mbar[[1](#)]
- Capillary Voltage: 3.5 kV
- Cone Voltage: 30 V
- Source Temperature: 150°C
- Desolvation Temperature: 350°C

Visualizations



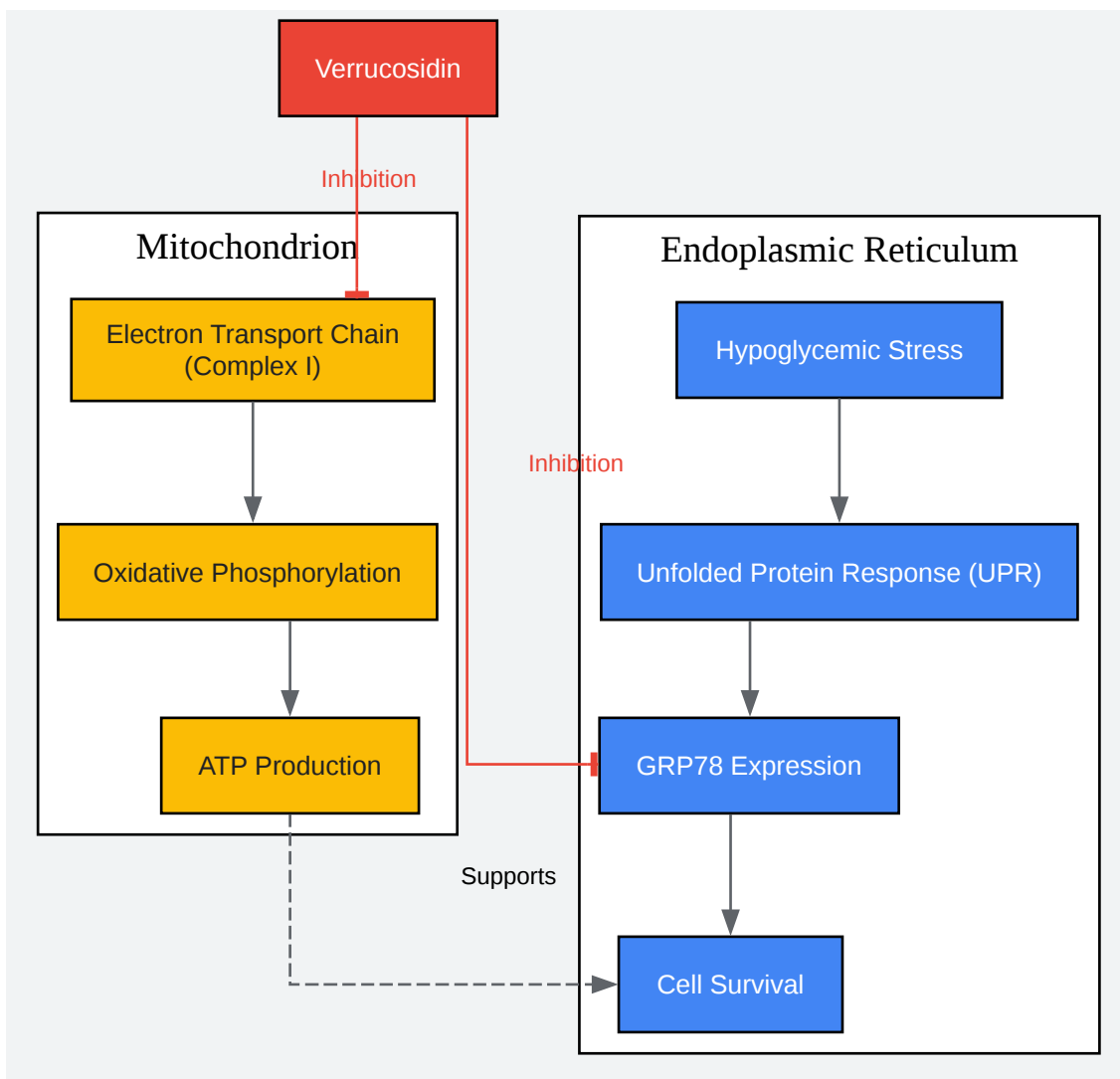
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Caption: Experimental workflow for LC-MS/MS analysis of **Verrucosidin**.



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Caption: Postulated metabolic pathway of **Verrucosidin**.



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Caption: Signaling pathways affected by **Verrucosidin**.

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References

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